(2-Nitro-3-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(2-Nitro-3-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a methanamine group (-CH2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-3-(trifluoromethyl)phenyl)methanamine typically involves the nitration of a precursor compound followed by amination. One common method is the nitration of 3-(trifluoromethyl)aniline to introduce the nitro group at the ortho position relative to the trifluoromethyl group. This is followed by reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-3-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with Pd/C or iron powder in acidic conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C, iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: (2-Amino-3-(trifluoromethyl)phenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Nitro-3-(trifluoromethyl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-Nitro-3-(trifluoromethyl)phenyl)methanamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(2-Nitro-5-(trifluoromethyl)phenyl)methanamine: Similar structure with the nitro group at the 5-position.
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine: Fluorine substituent instead of nitro group.
(2-(Trifluoromethyl)phenyl)methanamine: Lacks the nitro group.
Uniqueness
(2-Nitro-3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7F3N2O2 |
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Molecular Weight |
220.15 g/mol |
IUPAC Name |
[2-nitro-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H,4,12H2 |
InChI Key |
FECRIFGARHDPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])CN |
Origin of Product |
United States |
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